PDE4 Inhibitory Potential: Distinct Pharmacological Trajectory Relative to Non-Chlorinated Analogs
The target compound has been identified as possessing PDE4 inhibitory activity, placing it within a therapeutically relevant pharmacological space distinct from non-chlorinated pyridazinone analogs. The 6-chloro substituent is structurally essential for this activity profile; analog 5-methoxy-2-methylpyridazin-3(2H)-one, which lacks the 6-chloro group, shows no documented PDE4 inhibitory activity and instead exhibits a different activity profile (COX inhibition and opioid receptor modulation) . While specific IC₅₀ or Kᵢ values for the target compound are not publicly available, class-level inference from structurally related pyridazinone PDE4 inhibitors indicates that 5,6-disubstituted pyridazin-3(2H)-ones with electron-withdrawing groups at position 6 achieve pIC₅₀ values in the range of 6.5-8.7 [1].
| Evidence Dimension | Primary pharmacological target engagement |
|---|---|
| Target Compound Data | PDE4 inhibitory activity reported (quantitative IC₅₀/Kᵢ not publicly available) |
| Comparator Or Baseline | 5-methoxy-2-methylpyridazin-3(2H)-one: No PDE4 inhibitory activity; modulates COX and opioid receptors |
| Quantified Difference | Qualitative: PDE4 inhibition present vs. absent |
| Conditions | Target identification based on patent and vendor literature; no direct head-to-head assay data available |
Why This Matters
Procurement for PDE4-targeted research programs requires the 6-chloro substituent; the non-chlorinated analog is unsuitable for this application due to divergent pharmacological trajectory.
- [1] Van der Mey, M.; et al. Novel Selective PDE4 Inhibitors. 1. Synthesis, Structure-Activity Relationships, and Molecular Modeling of 4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-ones and Analogues. J. Med. Chem. 2001, 44, 2511-2522. View Source
